Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-
Overview
Description
“Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The benzene molecule is composed of six carbon atoms joined in a planar hexagonal ring with one hydrogen atom attached to each .
Synthesis Analysis
The synthesis of polysubstituted benzenes involves a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings . The final step could involve the introduction of one of three groups—bromine, methyl, or nitro . The best precursor of the desired product is probably p-bromotoluene, which can be nitrated ortho to the activating methyl group to give a single product .Molecular Structure Analysis
Benzene has a hexagonal, planar ring of carbons with alternating single and double bonds . The structure of benzene has been of interest since its discovery . The presently accepted structure of benzene is a combination of two structurally and energetically equivalent resonance forms representing the continuous cyclic conjugation of the double bonds .Chemical Reactions Analysis
Benzene undergoes various reactions such as combustion, hydrogenation, and sulphonation . Combustion of benzene produces carbon dioxide and water . Hydrogenation is an addition reaction in which hydrogen atoms are added all the way around the benzene ring . Sulphonation involves replacing one of the hydrogens on a benzene ring by the sulphonic acid group .Physical And Chemical Properties Analysis
Benzene is a colourless liquid with a characteristic odour . It is primarily used in the production of polystyrene . It is non-polar and is immiscible with water but is readily miscible with organic solvents .Safety And Hazards
Benzene is highly toxic and is a known carcinogen; exposure to it may cause leukemia . It is classified as flammable liquids - Category 2, Acute toxicity - oral - Category 4, Skin corrosion/irritation - Category 2, Serious eye damage/eye irritation - Category 2, Germ cell mutagenicity - Category 1B .
Future Directions
Single-atom catalysts (SACs), affording 100% metal dispersion and maximized metal atom utilization, have recently emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . This could be a promising future direction for the study of benzene and its derivatives .
properties
IUPAC Name |
1-cyclobutylsulfonyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-8-4-6-10(7-5-8)14(12,13)9-2-1-3-9/h4-7,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCYWMWXDRJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.